5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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Overview
Description
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a fluorophenyl sulfone group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiadiazole moiety can be introduced via a condensation reaction with appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl sulfone group allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also contribute to its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 5-(4-arylpiperazin-1-yl)-N-arylpentanamides
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is unique due to the combination of its fluorophenyl sulfone group and thiadiazole moiety, which provide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Biological Activity
The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is recognized for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a piperazine ring and a thiadiazole moiety, contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C19H23FN4O4S
- Molecular Weight : 454.5 g/mol
- CAS Number : 1040703-53-4
The compound's structure includes a sulfonyl group attached to a piperazine ring, which has been shown to enhance biological activity by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is believed to enhance this activity through improved membrane penetration and interaction with bacterial enzymes .
- Anticancer Activity : Research indicates that compounds similar to this one can inhibit the proliferation of cancer cells. For instance, certain thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those derived from lung and colon cancers. The mechanism often involves inducing apoptosis via mitochondrial pathways .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism. This inhibition can disrupt critical biochemical pathways necessary for cell survival and replication .
Biological Activity Data
The following table summarizes the biological activities associated with the compound:
Case Studies
- Antibacterial Screening : A study assessed the antibacterial activity of various thiadiazole derivatives, including those with piperazine substitutions. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound could significantly reduce cell viability in human cancer cell lines at concentrations ranging from 100 nM to 1 mM. The most potent derivatives were noted for their ability to induce morphological changes indicative of apoptosis .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at the C5 position of thiadiazole significantly influenced the anticancer activity. Compounds containing halogen substituents showed increased potency compared to their non-substituted counterparts .
Properties
Molecular Formula |
C17H20FN5O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24) |
InChI Key |
ZSTATSNJZFOYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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